N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-acetamide hybrid compound. Its core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted with three methyl groups at positions 3, 4, and 8, linked via an ether-oxygen to an acetamide group bearing an N-phenyl moiety.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-13(2)20(23)25-19-14(3)17(10-9-16(12)19)24-11-18(22)21-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,21,22) |
InChI Key |
LBTVVTDDZNVJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one moiety can be synthesized via the Knoevenagel reaction, where 7-hydroxycoumarin is treated with an appropriate aldehyde in the presence of a base such as piperidine.
Alkylation Reaction: The 7-hydroxycoumarin derivative is then alkylated using an alkyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenylacetamide: The alkylated product is then coupled with phenylacetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Biological Activity
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound that belongs to the class of coumarins, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 261.28 g/mol
- InChI Key : ZMYUHTUYLKGOQE-UHFFFAOYSA-N
Structure Overview
The compound features a phenyl group linked to an acetamide moiety through an ether bond to a chromenone structure. The chromenone core contributes significantly to its biological activity due to its ability to interact with various biological targets.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pathways such as NF-kB, leading to reduced inflammation.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. Below is a summary of its efficacy:
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 18.36 | Tamoxifen (23.31) |
| CAKI-1 | 0.89 | Sunitinib (4.93) |
| HepG2 | 1.98 | Sorafenib (10.99) |
These results indicate that this compound possesses potent anticancer activity, particularly against breast and renal cancer cell lines.
Selectivity and Safety Profile
The selectivity index for N-phenyl compounds indicates a favorable safety profile, as they demonstrate higher toxicity towards cancer cells compared to normal cells. For instance, the selectivity index for MCF-10A cells was significantly higher than for MCF-7 cells.
Study on Anticancer Activity
In a recent study published in ACS Chemical Neuroscience, N-phenyl derivatives were evaluated for their multitarget activity against various cancer types. The findings highlighted that compounds similar to N-phenyl showed promising results in inhibiting VEGFR signaling pathways crucial for tumor angiogenesis .
Antioxidant Studies
Another study focused on the antioxidant capacity of coumarin derivatives, including N-phenyl compounds. The results indicated that these compounds effectively scavenged free radicals and protected cellular components from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
